An In-Depth Technical Guide to N-Nitroso-N-methyl-N'-ethylamine (NMEA) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to N-Nitroso-N-methyl-N'-ethylamine (NMEA) for Researchers and Drug Development Professionals
Introduction: The Emergence of a Genotoxic Impurity
N-Nitroso-N-methyl-N'-ethylamine (NMEA), a member of the N-nitrosamine class of compounds, has garnered significant attention within the pharmaceutical industry and regulatory bodies. Classified as a probable human carcinogen based on extensive animal studies, NMEA represents a critical process-related impurity that can arise during the synthesis and storage of pharmaceutical products.[1][2][3] Its potential to form at trace levels, coupled with its potent carcinogenic activity, necessitates a thorough understanding of its chemical characteristics, formation mechanisms, and robust analytical control strategies. This guide provides a comprehensive technical overview of NMEA, designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges associated with this critical impurity.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. NMEA is a volatile, yellow, oily liquid under standard conditions.[1] A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-methylnitrous amide | PubChem[1] |
| Synonyms | N-Nitrosoethylmethylamine, Ethylmethylnitrosamine, N-Methyl-N-nitrosoethanamine | PubChem[1] |
| CAS Number | 10595-95-6 | PubChem[1] |
| Molecular Formula | C₃H₈N₂O | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| Appearance | Yellow liquid/Pale yellow oil | PubChem[1] |
| Boiling Point | 163 °C at 747 mm Hg | PubChem[1] |
| Density | 0.9448 g/cm³ at 18 °C | ChemicalBook[4] |
| Solubility | Soluble in water (30%), organic solvents, and lipids | PubChem[1] |
| logP (Octanol/Water) | 0.04 | PubChem[1] |
| Stability | Stable at room temperature in neutral or alkaline aqueous solutions in the dark; less stable in acidic solutions; light-sensitive, especially to UV light. | PubChem[1] |
| SMILES | CCN(C)N=O | PubChem[1] |
| InChI | InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | PubChem[1] |
Synthesis of N-Nitroso-N-methyl-N'-ethylamine
While not intentionally produced in pharmaceutical manufacturing, the synthesis of NMEA as a reference standard is crucial for analytical method development and toxicological studies. The primary route of synthesis involves the nitrosation of N-ethyl-N-methylamine.
General Reaction Scheme
The formation of NMEA occurs through the reaction of a secondary amine (N-ethyl-N-methylamine) with a nitrosating agent, typically derived from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[5]
Caption: General reaction for the synthesis of NMEA.
Experimental Protocol for Laboratory Synthesis
The following protocol is a representative example for the synthesis of NMEA and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the carcinogenic nature of the product.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-ethyl-N-methylamine (1 mole equivalent) in a suitable solvent (e.g., water or dichloromethane). Cool the mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid (or another suitable acid) to the stirred amine solution, maintaining the temperature below 10 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (1 mole equivalent) in water. Add this solution dropwise to the cold, acidified amine solution over 30-60 minutes, ensuring the temperature remains between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or a suitable chromatographic technique.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If an organic solvent was used, separate the organic layer. If the reaction was performed in water, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude NMEA can be further purified by vacuum distillation to yield a pale yellow oil.
Toxicology and Carcinogenicity
NMEA is classified as a probable human carcinogen.[1][3] This classification is based on animal studies that have demonstrated its ability to induce tumors. The mechanism of carcinogenicity for many nitrosamines involves metabolic activation.
Mechanism of Carcinogenic Action
The carcinogenicity of N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes in the liver.[1] This process involves α-hydroxylation, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion. This electrophilic species can then alkylate DNA, leading to mutations and the initiation of cancer if not repaired.[1]
Caption: Metabolic activation pathway of NMEA leading to carcinogenicity.
Formation in Pharmaceutical Products
The presence of NMEA in pharmaceutical products is unintentional and arises from the reaction of susceptible amine-containing molecules with nitrosating agents.
Key Factors for Formation
The formation of NMEA is influenced by several factors:
-
Presence of Secondary or Tertiary Amines: The active pharmaceutical ingredient (API) itself, its degradation products, or impurities can contain secondary or tertiary amine functionalities that are precursors to NMEA.
-
Presence of Nitrosating Agents: Nitrite impurities in raw materials, excipients, or even water used in the manufacturing process are common sources of nitrosating agents.[2]
-
Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosamine formation.
Caption: Key factors influencing the formation of NMEA in pharmaceuticals.
Analytical Methodologies for Detection and Quantification
Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection and quantification in pharmaceutical products. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of nitrosamines due to its high sensitivity and selectivity.
-
Sample Weighing: Accurately weigh a suitable amount of the powdered drug product or API into a centrifuge tube.
-
Extraction: Add a suitable extraction solvent (e.g., methanol, dichloromethane, or a mixture of water and an organic solvent).
-
Homogenization: Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.
-
Centrifugation: Centrifuge the sample to pelletize any undissolved excipients.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A suitable gradient to separate NMEA from other components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) (specific for NMEA) |
| Collision Energy | Optimized for the specific MS/MS transition of NMEA |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another highly sensitive technique suitable for the analysis of volatile nitrosamines like NMEA.
Sample preparation for GC-MS/MS is similar to that for LC-MS/MS, with the final extract being in a volatile organic solvent compatible with GC analysis.
| Parameter | Typical Value |
| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient to ensure good separation |
| Carrier Gas | Helium |
| Ionization Source | Electron Ionization (EI) |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) (specific for NMEA) |
| Collision Energy | Optimized for the specific MS/MS transition of NMEA |
Regulatory Landscape and Control Strategies
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[6][7]
Risk Assessment and Mitigation
Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.[6][7] This involves a thorough evaluation of the manufacturing process, raw materials, and storage conditions.
Mitigation strategies include:
-
Process Optimization: Modifying reaction conditions (e.g., pH, temperature) to minimize nitrosamine formation.
-
Raw Material Control: Sourcing raw materials with low nitrite content.
-
Use of Scavengers: Incorporating antioxidants or other scavengers that can inhibit the nitrosation reaction.
Conclusion
N-Nitroso-N-methyl-N'-ethylamine is a critical genotoxic impurity that poses a significant challenge to the pharmaceutical industry. A thorough understanding of its chemical properties, formation mechanisms, and toxicology is paramount for ensuring patient safety. The implementation of robust and sensitive analytical methods, coupled with a proactive risk-based approach to manufacturing process control, is essential for mitigating the presence of NMEA in drug products. This guide serves as a foundational resource for professionals dedicated to upholding the highest standards of quality and safety in drug development and manufacturing.
References
-
PubChem. N-Nitrosomethylethylamine. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]
-
European Medicines Agency. Nitrosamine impurities. [Link]
-
CABI Digital Library. Carcinogenic effects of N-nitroso compounds in the environment. [Link]
-
Organic Syntheses. n-nitrosomethylaniline. [Link]
-
ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]
-
Veeprho. Chemistry for The Formation of Nitrosamines. [Link]
